molecular formula C9H8N2O B11918609 4-Cyano-2-methylbenzamide CAS No. 1261673-82-8

4-Cyano-2-methylbenzamide

Cat. No.: B11918609
CAS No.: 1261673-82-8
M. Wt: 160.17 g/mol
InChI Key: CEBPBELRNHBPSH-UHFFFAOYSA-N
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Description

4-Cyano-2-methylbenzamide is an organic compound with the molecular formula C9H8N2O It is characterized by a cyano group (-CN) and a methyl group (-CH3) attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyano-2-methylbenzamide typically involves the reaction of 4-cyano-2-methylbenzoic acid with ammonia or an amine under suitable conditions. One common method is the amidation reaction, where the carboxylic acid group is converted to an amide group. This can be achieved using reagents such as thionyl chloride (SOCl2) to form the acid chloride intermediate, which then reacts with ammonia or an amine to yield the desired amide.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Catalysts and solvents are carefully selected to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions: 4-Cyano-2-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The cyano group can be oxidized to form carboxylic acids or other derivatives.

    Reduction: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.

    Substitution: Nitration can be achieved using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products:

    Oxidation: 4-Cyano-2-methylbenzoic acid.

    Reduction: 4-Amino-2-methylbenzamide.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

4-Cyano-2-methylbenzamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme inhibition and protein interactions.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Cyano-2-methylbenzamide depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to the active site and preventing substrate access. The cyano group can interact with amino acid residues in the enzyme, leading to inhibition. The exact molecular targets and pathways involved would depend on the specific biological system being studied.

Comparison with Similar Compounds

  • 4-Cyano-N-methylbenzamide
  • 3-Cyano-N,N-dimethylbenzamide
  • 4-Amino-N-methylbenzamide
  • 4-Bromo-N-methylbenzamide
  • 4-Fluoro-N-methylbenzamide

Comparison: 4-Cyano-2-methylbenzamide is unique due to the presence of both a cyano group and a methyl group on the benzamide core. This combination of functional groups can influence its reactivity and interactions with biological targets. Compared to similar compounds, it may exhibit different binding affinities and selectivities, making it a valuable scaffold for drug design and other applications.

Properties

CAS No.

1261673-82-8

Molecular Formula

C9H8N2O

Molecular Weight

160.17 g/mol

IUPAC Name

4-cyano-2-methylbenzamide

InChI

InChI=1S/C9H8N2O/c1-6-4-7(5-10)2-3-8(6)9(11)12/h2-4H,1H3,(H2,11,12)

InChI Key

CEBPBELRNHBPSH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C#N)C(=O)N

Origin of Product

United States

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